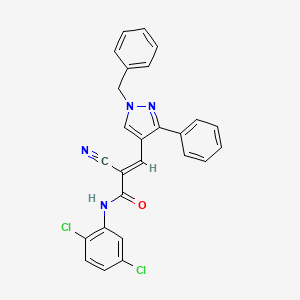![molecular formula C23H25N3O B5336656 2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine](/img/structure/B5336656.png)
2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTP belongs to the class of compounds known as phenylpyridines, and it has been found to possess a range of biochemical and physiological effects that make it a promising candidate for various research applications.
作用機序
The mechanism of action of 2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine involves its conversion to the neurotoxin MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I and causes oxidative stress, leading to cell death. This mechanism of action has been extensively studied and has provided valuable insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
Apart from its neurotoxic effects, this compound has been found to possess several other biochemical and physiological effects. These include the inhibition of tyrosine hydroxylase, the enzyme responsible for the synthesis of dopamine, and the induction of oxidative stress and inflammation. This compound has also been found to affect other neurotransmitter systems, such as the serotonergic and noradrenergic systems, highlighting its potential for use in other fields of research.
実験室実験の利点と制限
2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine has several advantages for use in lab experiments, including its selectivity for dopaminergic neurons and its ability to induce Parkinson's-like symptoms in animal models. However, it also has several limitations, such as its toxicity and the need for specialized equipment and facilities to handle it safely. These limitations have led to the development of alternative compounds, such as this compound analogs and other neurotoxins, for use in lab experiments.
将来の方向性
There are several future directions for research involving 2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine. One area of interest is the development of new therapies for Parkinson's disease based on the insights gained from studying the mechanism of action of this compound. Another direction is the use of this compound as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, the development of new this compound analogs and other neurotoxins with improved selectivity and safety profiles is an area of active research.
合成法
The synthesis of 2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine involves a multi-step process that begins with the reaction of 2-bromopyridine with 4-aminobenzyl alcohol to form 2-(4-hydroxyphenyl)pyridine. This intermediate is then reacted with 3-(3-pyridinylmethoxy)-1-piperidine to yield the final product, this compound. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine has been extensively studied for its potential therapeutic applications in various fields of research. One of the most significant areas of interest is its use in the treatment of Parkinson's disease. This compound has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in animal models. This property has made it a valuable tool for studying the pathogenesis of Parkinson's disease and for developing new therapies for the condition.
特性
IUPAC Name |
2-[4-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-2-13-25-23(7-1)21-10-8-19(9-11-21)16-26-14-4-6-22(17-26)27-18-20-5-3-12-24-15-20/h1-3,5,7-13,15,22H,4,6,14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPRMSASLILABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=N3)OCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B5336578.png)
![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5336591.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5336596.png)
![5-(3-methoxyphenyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-furamide](/img/structure/B5336599.png)
![N-[3-hydroxy-2-(2-thienylmethyl)propyl]-2-methyl-3-furamide](/img/structure/B5336606.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5336614.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5336622.png)

![4-[3-(2-furyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5336648.png)
![methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B5336651.png)

![N-butyl-N-methyl-3-[(4-methylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5336666.png)
![4-(hydroxymethyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidin-4-ol](/img/structure/B5336675.png)
![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5336685.png)
